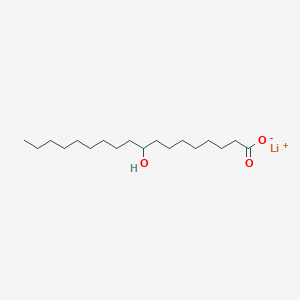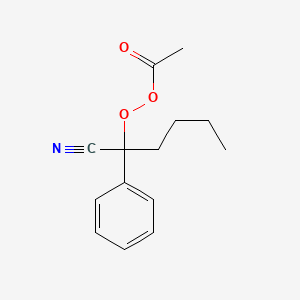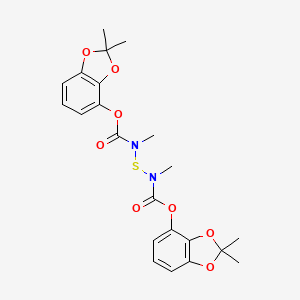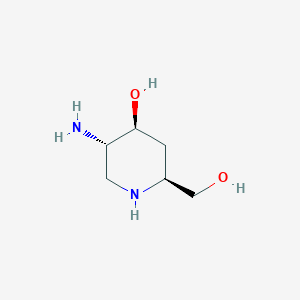
9-Hydroxyoctadecanoic acid lithium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Hydroxyoctadecanoic acid lithium salt: is a chemical compound with the molecular formula C18H35LiO3. It is a lithium salt derivative of 9-hydroxyoctadecanoic acid, which belongs to the class of long-chain fatty acids. This compound is known for its hydrophobic nature and is practically insoluble in water .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-hydroxyoctadecanoic acid lithium salt typically involves the reaction of 9-hydroxyoctadecanoic acid with lithium hydroxide. The reaction is carried out in an organic solvent such as ethanol or methanol under controlled temperature conditions to ensure the complete formation of the lithium salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or other separation techniques .
Análisis De Reacciones Químicas
Types of Reactions: 9-Hydroxyoctadecanoic acid lithium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 9-ketooctadecanoic acid or 9-carboxyoctadecanoic acid.
Reduction: Formation of 9-hydroxyoctadecanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Chemistry: 9-Hydroxyoctadecanoic acid lithium salt is used as a precursor in the synthesis of various organic compounds. It serves as an intermediate in the production of surfactants, lubricants, and other specialty chemicals .
Biology: In biological research, this compound is used to study the metabolism of long-chain fatty acids. It is also used in the preparation of lipid-based drug delivery systems .
Medicine: It is also being investigated for its role in modulating lipid metabolism and its potential therapeutic effects .
Industry: In the industrial sector, this compound is used in the production of lubricants, surfactants, and other specialty chemicals. It is also used as an additive in the formulation of various industrial products .
Mecanismo De Acción
The mechanism of action of 9-hydroxyoctadecanoic acid lithium salt involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The compound can modulate the activity of enzymes such as lipases and fatty acid synthases, thereby influencing lipid metabolism pathways. It also interacts with cellular membranes, affecting their fluidity and permeability .
Comparación Con Compuestos Similares
9-Hydroxyoctadecanoic acid: The parent compound without the lithium salt.
12-Hydroxyoctadecanoic acid: A similar compound with a hydroxyl group at the 12th position.
9-Ketooctadecanoic acid: An oxidized derivative of 9-hydroxyoctadecanoic acid.
Comparison:
9-Hydroxyoctadecanoic acid lithium salt: is unique due to the presence of the lithium ion, which imparts distinct chemical and physical properties compared to its parent compound and other derivatives.
12-Hydroxyoctadecanoic acid: has a different hydroxyl group position, leading to variations in its reactivity and applications.
9-Ketooctadecanoic acid:
Propiedades
Fórmula molecular |
C18H35LiO3 |
|---|---|
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
lithium;9-hydroxyoctadecanoate |
InChI |
InChI=1S/C18H36O3.Li/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21;/h17,19H,2-16H2,1H3,(H,20,21);/q;+1/p-1 |
Clave InChI |
UHHXCYRDDVWEGJ-UHFFFAOYSA-M |
SMILES canónico |
[Li+].CCCCCCCCCC(CCCCCCCC(=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-Methanoindeno[7,1-BC]furan](/img/structure/B13795572.png)


![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-ethylheptanoate](/img/structure/B13795583.png)


![Indeno[1,2-b]pyrrole-2-carboxaldehyde, 1,4-dihydro-3-methyl-](/img/structure/B13795612.png)





![Acetamide,2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-YL)thio]-](/img/structure/B13795656.png)
